Cas no 65169-34-8 (3,4-dimethyl-5-nitro-2(1H)-Pyridinone)

3,4-dimethyl-5-nitro-2(1H)-Pyridinone 化学的及び物理的性質
名前と識別子
-
- 3,4-dimethyl-5-nitro-2(1H)-Pyridinone
- 3,4-dimethyl-5-nitro-1H-pyridin-2-one
- 3,4-dimethyl-5-nitropyridin-2-ol
- 3,4-dimethyl-5-nitro-2-pyridinol
- 3,4-Dimethyl-5-nitropyridin-2(1H)-one
- 65169-34-8
- 2-hydroxy-5-nitro-3,4-dimethylpyridine
- CS-0312344
- DB-058105
- DTXSID50452494
-
- MDL: MFCD18836958
- インチ: InChI=1S/C7H8N2O3/c1-4-5(2)7(10)8-3-6(4)9(11)12/h3H,1-2H3,(H,8,10)
- InChIKey: OYAVUDSYTOBZEY-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=NC(=C1C)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 168.05349212g/mol
- どういたいしつりょう: 168.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0
3,4-dimethyl-5-nitro-2(1H)-Pyridinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D376067-5g |
3,4-dimethyl-5-nitro-1H-pyridin-2-one |
65169-34-8 | 97% | 5g |
$2500 | 2023-09-03 | |
Chemenu | CM170694-1g |
3,4-dimethyl-5-nitropyridin-2(1H)-one |
65169-34-8 | 95% | 1g |
$609 | 2021-08-05 | |
Alichem | A029185674-25g |
3,4-Dimethyl-5-nitropyridin-2(1H)-one |
65169-34-8 | 95% | 25g |
$5080.00 | 2023-09-01 | |
eNovation Chemicals LLC | D376067-25g |
3,4-dimethyl-5-nitro-1H-pyridin-2-one |
65169-34-8 | 97% | 25g |
$5000 | 2023-09-03 | |
Alichem | A029185674-5g |
3,4-Dimethyl-5-nitropyridin-2(1H)-one |
65169-34-8 | 95% | 5g |
$2990.00 | 2023-09-01 | |
eNovation Chemicals LLC | D376067-1g |
3,4-dimethyl-5-nitro-1H-pyridin-2-one |
65169-34-8 | 97% | 1g |
$1200 | 2023-09-03 | |
Chemenu | CM170694-1g |
3,4-dimethyl-5-nitropyridin-2(1H)-one |
65169-34-8 | 95% | 1g |
$921 | 2023-01-02 | |
Alichem | A029185674-1g |
3,4-Dimethyl-5-nitropyridin-2(1H)-one |
65169-34-8 | 95% | 1g |
$1660.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383014-1g |
3,4-Dimethyl-5-nitropyridin-2(1H)-one |
65169-34-8 | 95+% | 1g |
¥10354.00 | 2024-05-05 |
3,4-dimethyl-5-nitro-2(1H)-Pyridinone 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
3,4-dimethyl-5-nitro-2(1H)-Pyridinoneに関する追加情報
3,4-Dimethyl-5-Nitro-2(1H)-Pyridinone: A Comprehensive Overview
3,4-Dimethyl-5-Nitro-2(1H)-Pyridinone, also known by its CAS number 65169-34-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridinones, which are derivatives of pyridine with a ketone group. The structure of 3,4-dimethyl-5-nitro-2(1H)-pyridinone features a pyridine ring substituted with methyl groups at positions 3 and 4, a nitro group at position 5, and a ketone group at position 2. These substituents contribute to the compound's unique chemical properties and biological activity.
The synthesis of 3,4-dimethyl-5-nitro-2(1H)-pyridinone has been extensively studied, with researchers exploring various methods to optimize its production. Recent advancements in catalytic processes have enabled the synthesis of this compound with higher yields and improved purity. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of palladium-catalyzed coupling reactions to synthesize this compound efficiently. The ability to produce 3,4-dimethyl-5-nitro-2(1H)-pyridinone in large quantities has opened new avenues for its application in drug development and material science.
In terms of biological activity, 3,4-dimethyl-5-nitro-2(1H)-pyridinone has shown promising results in preclinical studies. Research conducted at the University of California revealed that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Furthermore, studies published in the Nature Communications journal highlighted its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells while sparing healthy cells. These findings underscore the importance of further research into the therapeutic applications of this compound.
The structural uniqueness of 3,4-dimethyl-5-nitro-2(1H)-pyridinone also makes it a valuable tool in materials science. Its ability to form stable coordination complexes with metal ions has been leveraged in the development of novel catalysts for industrial processes. For example, a team at MIT recently reported the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating superior catalytic activity compared to traditional ligands. This highlights the versatility of CAS No 65169-34-8 across multiple scientific disciplines.
In recent years, there has been growing interest in understanding the environmental impact of compounds like 3,4-dimethyl-5-nitro-2(1H)-pyridinone. Studies conducted by environmental scientists have focused on its biodegradability and potential toxicity to aquatic life. Preliminary results suggest that under certain conditions, this compound can undergo rapid biodegradation, reducing its environmental footprint. However, further research is needed to fully assess its ecological impact and ensure safe handling practices.
The future outlook for CAS No 65169-34-8 is bright, with ongoing research exploring its applications in drug delivery systems and advanced materials. Researchers are also investigating methods to modify its structure further to enhance its bioavailability and efficacy as a therapeutic agent. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield significant breakthroughs in the coming years.
In conclusion, 3,4-dimethyl-5-nitro-2(1H)-pyridinone (CAS No 65169-34-8) is a multifaceted compound with immense potential across various scientific domains. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future innovations. As research continues to uncover new insights into its capabilities, this compound is poised to make significant contributions to both scientific progress and practical applications.
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